![molecular formula C21H18N2O4S B2742570 2-苯甲酰胺基-5-(苯并[d][1,3]二氧杂环戊烷-5-基甲基)-4-甲基噻吩-3-甲酰胺 CAS No. 476368-11-3](/img/structure/B2742570.png)

2-苯甲酰胺基-5-(苯并[d][1,3]二氧杂环戊烷-5-基甲基)-4-甲基噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

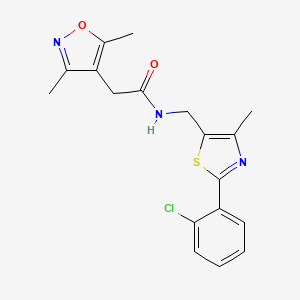

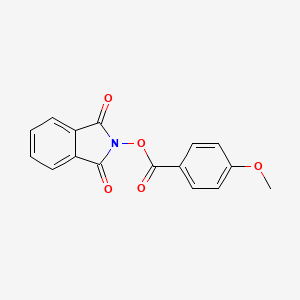

The compound “2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide” is a novel organoselenium compound incorporating a benzo[d][1,3]dioxole subunit . It has been synthesized and characterized by elemental analysis and various spectroscopic techniques .

Synthesis Analysis

The synthesis of this compound involves an expeditious process. The newly synthesized compounds have been characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using single crystal X-ray crystallographic results . The compound consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .科学研究应用

过氧化物酶体增殖物激活受体γ激动剂

与“2-苯甲酰胺基-5-(苯并[d][1,3]二氧杂环-5-基甲基)-4-甲硫代苯并噻吩-3-甲酰胺”在结构上相关的化合物已被研究其作为过氧化物酶体增殖物激活受体γ(PPARγ)激动剂的作用,该激动剂在 2 型糖尿病啮齿动物模型中具有抗糖尿病活性。研究表明,这些化合物的 N-2-苯甲酰基苯基部分的修饰可以维持与 PPARγ 的结合亲和力,同时改变它们在基于细胞的功能分析中的活性。这些发现表明在开发新的代谢紊乱治疗方法(包括 2 型糖尿病)中具有潜在的应用(Cobb 等人,1998)。

抗炎和镇痛剂

源自相似结构的新型杂环化合物显示出显着的抗炎和镇痛活性。研究表明,这些化合物抑制环氧合酶-1 和环氧合酶-2 (COX-1/COX-2),它们是炎症过程中的关键酶。该研究强调了这些衍生物在开发新的抗炎和镇痛药物中的潜力,为炎症和疼痛特征的疾病的治疗干预提供了有希望的途径(Abu-Hashem 等人,2020)。

超支化芳香聚酰亚胺

已经探索了与所述化合物具有相似性的前体的超支化芳香聚酰亚胺的合成和表征。这些材料以在普通有机溶剂中的溶解性和热稳定性而闻名,表明在高级材料科学中的应用,包括涂料、薄膜和复合材料。对这些聚酰亚胺的研究可能导致开发具有特殊性能的新材料,例如高热稳定性和溶解性(Yamanaka 等人,2000)。

抗菌评估和对接研究

已经合成具有相似结构的化合物并通过对接研究评估其抗菌特性。此类研究阐明了设计靶向特定细菌蛋白或酶的新型抗菌剂的潜力,为克服抗生素耐药性提供了途径。新型抗菌化合物的识别和开发对于应对抗生素耐药感染的全球挑战至关重要(Talupur 等人,2021)。

作用机制

Target of Action

The compound “2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide” is primarily targeted towards cancer cells, including HeLa, A549, and MCF-7 cell lines . These cell lines are commonly used in cancer research and represent cervical, lung, and breast cancer, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth. It has been shown to induce apoptosis, a form of programmed cell death, and cause both S-phase and G2/M-phase arrests in the HeLa cell line . This means that the compound interferes with the cell cycle, preventing the cells from dividing and proliferating.

Biochemical Pathways

The arrest of the cell cycle in the S-phase and G2/M-phase also indicates an impact on DNA replication and mitosis .

Result of Action

The primary result of the compound’s action is the inhibition of growth in cancer cells. Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . This indicates that the compound is effective at relatively low concentrations.

属性

IUPAC Name |

2-benzamido-5-(1,3-benzodioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-12-17(10-13-7-8-15-16(9-13)27-11-26-15)28-21(18(12)19(22)24)23-20(25)14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H2,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVYLOYMGFEOFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2742493.png)

![1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2742499.png)

![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2742501.png)

![tert-Butyl [1-(ethylsulfonyl)piperidin-4-yl]methylcarbamate](/img/structure/B2742503.png)

![5-(3-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2742508.png)

![4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2742509.png)